2-phenoxy-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide
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Overview
Description
2-phenoxy-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide is a synthetic organic compound that holds significance in various scientific fields. It's characterized by the combination of a phenoxy group, a sulfonyl group, and an isoquinoline derivative, making it a versatile molecule for diverse applications in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenoxy-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide typically involves multi-step reactions. Initially, the tetrahydroisoquinoline core is prepared through Pictet-Spengler reaction, followed by introducing the sulfonyl and phenoxy groups via substitution reactions. The final step usually involves acylation to attach the acetamide group. This process demands precise control over reaction conditions such as temperature, pH, and solvent choice.
Industrial Production Methods
On an industrial scale, the synthesis might employ continuous flow chemistry to ensure consistent product quality and increased yield. Optimization of catalysts and reaction intermediates is critical to improving efficiency and minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
2-phenoxy-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide undergoes various reactions:
Oxidation: : Often catalyzed by agents like PCC (Pyridinium chlorochromate).
Reduction: : Typically involves hydrogenation using Pd/C as a catalyst.
Substitution: : Nucleophilic substitution reactions, especially at the phenoxy group.
Common Reagents and Conditions
Oxidation: : PCC in dichloromethane.
Reduction: : Hydrogen gas in the presence of Pd/C under mild pressure.
Substitution: : Using alkyl halides in the presence of a base like NaH.
Major Products
Major products depend on the reaction type but commonly include oxidized or reduced analogs and substituted derivatives tailored for further applications.
Scientific Research Applications
2-phenoxy-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide has found applications in:
Chemistry: : As an intermediate in organic synthesis, facilitating the formation of complex molecules.
Biology: : Used in studies of enzyme inhibition and protein binding due to its structural diversity.
Medicine: : Potential therapeutic agent owing to its bioactive properties, investigated for anti-inflammatory and anticancer activities.
Industry: : In the development of novel materials and chemical processes.
Mechanism of Action
The compound's mechanism of action primarily involves interaction with molecular targets such as enzymes and receptors. Its sulfonyl group is key in forming strong bonds with target proteins, disrupting their normal function. Pathways influenced include those related to inflammation and cell proliferation, making it a candidate for drug development.
Comparison with Similar Compounds
Similar Compounds
2-phenoxy-N-(2-methylsulfonyl)-1,2,3,4-tetrahydroisoquinoline: : Similar but lacks the propyl group.
2-phenoxy-N-(2-ethylsulfonyl)-1,2,3,4-tetrahydroisoquinoline: : Ethyl group instead of propyl, exhibiting different steric effects.
N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide: : Without the phenoxy group, impacting its chemical reactivity.
Uniqueness
Its uniqueness lies in the specific combination of the phenoxy, propylsulfonyl, and acetamide groups, making it structurally distinct and functionally versatile for a range of applications.
Hope this sheds some light on 2-phenoxy-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide! Is there something more specific you’d like to know?
Properties
IUPAC Name |
2-phenoxy-N-(2-propylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-2-12-27(24,25)22-11-10-16-8-9-18(13-17(16)14-22)21-20(23)15-26-19-6-4-3-5-7-19/h3-9,13H,2,10-12,14-15H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCCWOGAJIOTHBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)COC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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